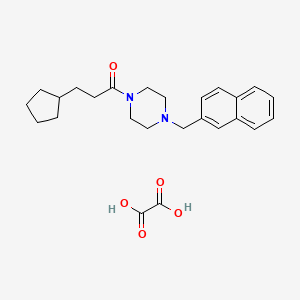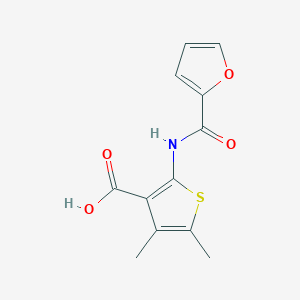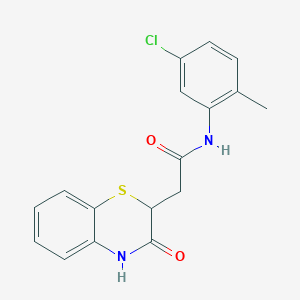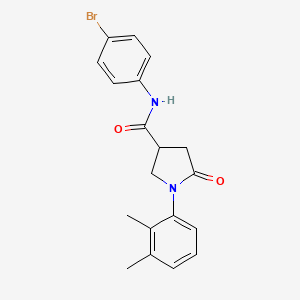![molecular formula C28H30N2O8 B4013030 4-{[4-(4-biphenylylcarbonyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B4013030.png)
4-{[4-(4-biphenylylcarbonyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)
Vue d'ensemble
Description
Research on compounds involving piperazine moieties and biphenyl structures often aims at exploring their potential applications due to their interesting chemical and physical properties. Such compounds find relevance in various fields including pharmaceuticals, materials science, and organic chemistry. The specific interest in "4-{[4-(4-biphenylylcarbonyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)" would likely stem from its unique structural features, which could contribute to distinctive chemical reactivity and physical characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of piperazine with aromatic carboxylic acids or isothiocyanates, under specific conditions to form the desired product. For example, the preparation of salts of the 4-(4-nitrophenyl)piperazin-1-ium cation by co-crystallization with aromatic carboxylic acids showcases a method that might be adapted for synthesizing the subject compound (Prasad et al., 2022).
Molecular Structure Analysis
NMR spectroscopy, including DEPT, H-H COSY, HMQC, and HMBC techniques, is commonly used for the structural analysis of similar compounds. These techniques help in making complete NMR assignments and understanding the molecular structure in detail, as seen in studies of compounds with related structures (Qin et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of compounds with piperazine and biphenyl groups can involve a variety of reactions, including acylation, formation of amides and esters, and interactions with carbanions and sulfur chlorides. These reactions highlight the compound's ability to participate in forming new bonds and structures, which could be relevant for further functionalization or application (Hino & Sato, 1974).
Physical Properties Analysis
The physical properties of similar compounds are often characterized by their crystalline structure, which can be influenced by the specific molecular interactions within the crystal lattice. For instance, the crystal and molecular structure of related compounds can be stabilized by hydrogen bonding and C-H…π interactions, which play a significant role in determining the compound's physical properties (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of such compounds can be explored through their synthesis and the study of their reactions with other chemicals. The ability to form various derivatives through reactions such as acylation and the reaction with sulfur monochloride indicates the versatile chemical nature of these compounds (Hino & Sato, 1974).
Propriétés
IUPAC Name |
[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4.C2H2O4/c1-31-23-16-19(17-24(32-2)25(23)29)18-27-12-14-28(15-13-27)26(30)22-10-8-21(9-11-22)20-6-4-3-5-7-20;3-1(4)2(5)6/h3-11,16-17,29H,12-15,18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHBRAQPKRALHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(diphenylacetyl)piperazine oxalate](/img/structure/B4012956.png)
![7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B4012964.png)


![N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4012987.png)

![methyl 2-(4-{ethyl[(3-nitrophenyl)sulfonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4012999.png)


![4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B4013031.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B4013036.png)
![3-(4-tert-butylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbaldehyde](/img/structure/B4013038.png)
![N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4013041.png)
![5-(4-fluorophenyl)-2-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4013043.png)